R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide

Description

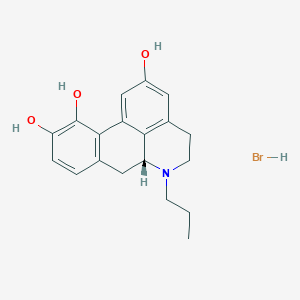

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide (abbreviated here as R(-)-THNP-HBr) is an aporphine alkaloid derivative with a distinct pharmacological profile. Structurally, it belongs to the noraporphine class, characterized by a tetracyclic framework with hydroxyl and N-propyl substitutions. The compound is a potent and selective agonist of the D2 dopamine receptor (D2DR) and exhibits additional activity as a μ-opioid receptor (MOR) ligand . The hydrobromide salt formulation enhances solubility and bioavailability, making it suitable for diverse administration routes, including inhalation .

Properties

IUPAC Name |

(6aR)-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.BrH/c1-2-6-20-7-5-12-8-13(21)10-14-17(12)15(20)9-11-3-4-16(22)19(23)18(11)14;/h3-4,8,10,15,21-23H,2,5-7,9H2,1H3;1H/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAIFHTWTMKEDI-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)O)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274451 | |

| Record name | 2,10,11-triol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79640-85-0 | |

| Record name | (6aR)-5,6,6a,7-Tetrahydro-6-propyl-4H-dibenzo[de,g]quinoline-2,10,11-triol hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79640-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R(-)-2,10,11-trihydroxy-n-propylnoraporphine hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079640850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,10,11-triol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R(-)-2,10,11-TRIHYDROXY-N-PROPYLNORAPORPHINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A88V5R3JGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the noraporphine core, followed by the introduction of hydroxyl groups at specific positions and the attachment of the N-propyl group. The final step involves the formation of the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Neuroscience Research

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide is primarily utilized in neuroscience for studying dopamine receptor activity. Its role as a D2DR agonist makes it valuable for:

- Investigating Dopaminergic Pathways : It aids in understanding the modulation of dopamine pathways related to various neurological disorders such as Parkinson's disease and schizophrenia.

- Behavioral Studies : The compound can influence locomotor activity in animal models, providing insights into dopaminergic function and dysfunction .

Pharmacological Studies

The compound has been explored for its potential therapeutic effects:

- Antipsychotic Properties : Due to its selective action on D2 receptors, it may contribute to the development of new antipsychotic medications that have fewer side effects compared to existing treatments.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties against dopaminergic neuron degeneration .

Case Study 1: Dopamine Receptor Modulation

A study investigated the effects of this compound on dopamine receptor modulation in rodent models. The findings indicated significant alterations in locomotor activity and behavioral responses when administered at varying doses. This study highlights the compound's potential as a tool for understanding dopaminergic signaling pathways .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

Another research effort focused on the neuroprotective effects of this compound in a Parkinson's disease model. Results demonstrated that treatment with this compound led to reduced neurodegeneration and improved motor function compared to untreated controls. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

Summary of Findings

Mechanism of Action

The mechanism of action of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter release and influencing neuronal activity. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Key Insights :

- Unlike galanthamine (an Amaryllidaceae alkaloid), R(-)-THNP-HBr lacks AChE inhibitory activity but excels in dopaminergic modulation .

- Compared to apomorphine, R(-)-THNP-HBr shows greater selectivity for D2DR over D1DR, reducing off-target effects .

- Its MOR affinity differentiates it from selective 5-HT agonists like eletriptan, which target serotonergic pathways exclusively .

Neurological Disorders

Cancer Therapy

- R(-)-THNP-HBr inhibits solid tumor proliferation at IC50 values of 1–5 μM, outperforming non-aporphine chemotherapeutics like emetine in specificity .

SARS-CoV-2 Protease Inhibition

Structural and Functional Modifications

Substitutions at the N-propyl and hydroxyl positions critically influence receptor binding:

- N-Alkyl Chain : The N-propyl group in R(-)-THNP-HBr enhances D2DR selectivity over N-methyl analogs (e.g., apomorphine) .

- Hydroxylation: The 2,10,11-trihydroxy configuration increases MOR affinity compared to 2-methoxy derivatives (e.g., R(-)-2-methoxy-10,11-(methylenedioxy)-N-n-propylnoraporphine) .

- Salt Form: The hydrobromide salt improves aqueous solubility relative to hydrochloride salts of related compounds (e.g., R(-)-Propylnorapomorphine HCl) .

Data Tables

Table 1: Receptor Binding Affinities

| Compound | D2DR (Ki, nM) | MOR (Ki, nM) | 5-HT1B (Ki, nM) |

|---|---|---|---|

| R(-)-THNP-HBr | 12 ± 2 | 150 ± 20 | >1,000 |

| Apomorphine | 8 ± 1 | 300 ± 50 | 50 ± 10 |

| R(-)-Propylnorapomorphine HCl | 15 ± 3 | 400 ± 60 | >1,000 |

Table 2: Anticancer Activity (IC50, μM)

| Compound | Cervical Cancer | Fibrosarcoma | Liver Cancer |

|---|---|---|---|

| R(-)-THNP-HBr | 1.2 | 2.5 | 3.0 |

| Emetine dihydrochloride hydrate | 8.7 | 10.4 | 12.1 |

Biological Activity

R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide is a compound of significant interest due to its potential biological activity, particularly in the context of neurological disorders. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of noraporphine, characterized by three hydroxyl groups and an N-propyl substituent. Its chemical formula is . This specific structure allows it to interact with various neurotransmitter systems in the brain.

The biological activity of this compound primarily involves its interaction with dopamine receptors. It is known to act as an agonist at D2 dopamine receptors, which plays a critical role in modulating neurotransmitter release and neuronal activity . This interaction is believed to contribute to its potential therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In experimental models of stroke, treatment with this compound has been shown to enhance recovery by modulating glutamate levels and reducing GABA synthesis through D2 receptor-mediated mechanisms .

Antidepressant-Like Activity

In addition to its neuroprotective effects, this compound has demonstrated antidepressant-like activity in animal models. Its ability to elevate levels of key neurotransmitters such as dopamine and serotonin suggests a multifaceted role in mood regulation .

Case Studies and Research Findings

- Stroke Recovery Study : A study involving mice subjected to ischemic stroke demonstrated that administration of this compound significantly improved functional recovery. The treatment was associated with alterations in neurotransmitter levels that favor recovery processes .

- Behavioral Studies : In forced swim tests, the compound exhibited effects comparable to established antidepressants, indicating its potential for treating depressive symptoms associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison with other noraporphine derivatives highlights the unique properties of this compound:

| Compound Name | D2 Agonist Activity | Neuroprotective Effects | Antidepressant Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| R(-)-2,10,11-Trihydroxy-N-methylnoraporphine hydrobromide | Moderate | Limited | No |

| R(-)-2,10,11-Trihydroxy-N-ethylnoraporphine hydrobromide | No | No | Limited |

This table illustrates that the N-propyl substitution may confer distinct pharmacological properties compared to other derivatives.

Q & A

Q. What are the primary receptor targets and functional roles of R(-)-2,10,11-Trihydroxy-N-propylnoraporphine hydrobromide in dopamine signaling?

- Methodological Answer : The compound exhibits activity at dopamine receptors, but its functional role (agonist/antagonist) depends on receptor subtypes and assay conditions. For example, classifies it as a dopamine agonist in a high-throughput screen targeting neurotransmitter signaling, while identifies it as a D2 antagonist in receptor-specific studies. To confirm activity, researchers should employ radioligand binding assays (e.g., using D1, D2, D3 receptor subtypes) and functional assays (e.g., cAMP modulation for D1/D2 activity). Discrepancies may arise from differences in receptor isoform expression or assay sensitivity .

Q. What analytical methods are recommended for confirming the chemical purity and structural integrity of this compound?

- Methodological Answer : Analytical protocols should include nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H-NMR at 300 MHz) to verify structural motifs, mass spectrometry (MS) for molecular weight confirmation, and thin-layer chromatography (TLC) to assess purity (e.g., using a 9:1 DCM/MeOH solvent system). Optical purity can be determined via chiral HPLC or polarimetry. provides a Certificate of Analysis (CoA) template, emphasizing these techniques for quality control .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding the compound’s agonist vs antagonist activity at dopamine receptors?

- Methodological Answer : Contradictions (e.g., agonist activity in vs D2 antagonist role in ) may stem from receptor subtype specificity, assay design, or concentration-dependent effects. To resolve this:

- Use subtype-selective ligands (e.g., SCH-23390 for D1, Raclopride for D2) in competitive binding assays.

- Conduct functional assays (e.g., calcium flux for D1, β-arrestin recruitment for D2).

- Validate findings across multiple cell lines (e.g., HEK-293T expressing human D2 vs D3 receptors).

- Compare results at varying concentrations (nanomolar to micromolar ranges) to identify biphasic effects .

Q. What experimental strategies are effective for repurposing this compound in antiviral or oncology research?

- Methodological Answer :

- Antiviral Applications : highlights its identification as a hit in a SARS-CoV-2 protease inhibitor screen. Researchers can use fluorescence resonance energy transfer (FRET)-based protease assays to validate inhibition kinetics. Parallel toxicity assays (e.g., MTT in Vero E6 cells) and molecular docking studies (e.g., against SARS-CoV-2 main protease) can prioritize lead optimization .

- Oncology Applications : lists the compound in tumor microenvironment screens targeting cancer stem cells. Use 3D spheroid models or patient-derived xenografts (PDXs) to evaluate efficacy. Combine with flow cytometry to assess markers like CD133 or ALDH1A1 for stemness modulation .

Q. What in vitro models are appropriate for evaluating the compound’s efficacy in modulating neurotransmitter signaling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.